molecular formula C22H27N3O3S B2992468 N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851718-17-7

N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2992468
CAS No.: 851718-17-7
M. Wt: 413.54
InChI Key: GKFCTAGBTDKUKT-UHFFFAOYSA-N
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Description

This compound is a complex chemical compound with diverse applications in scientific research. Its unique structure allows for potential breakthroughs in various fields, such as drug discovery and material science. The molecular formula of this compound is C22H27N3O3S .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, as indicated by its long IUPAC name. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, also known as a benzene ring . The exact structure would best be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis and structural characterization of compounds related to N-{4-[1-(2,2-dimethylpropanoyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide demonstrate the complexity and versatility of these molecules. For example, the study by Furukawa et al. (2020) showcases a relayed proton brake mechanism in N-Pyridyl-2-iso-propylaniline Derivative, highlighting the intricate interactions within similar compounds.

Biological and Medicinal Applications

  • Compounds with the methanesulfonamide group, akin to the queried compound, have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, indicating their relevance in therapeutic contexts. Singh et al. (2004) discuss the impact of methanesulfonamide on COX-2 inhibitory activity, identifying potent and selective inhibitors, which underscores the pharmacological significance of these chemical structures Singh et al. (2004).

Chemical Properties and Reactions

  • The unique chemical reactions and properties of similar compounds are of significant interest. For instance, Rozze and Fray (2009) detailed the preparation of deuterated PF-2413873, examining various strategies and the challenges of deuterium loss, which illuminates the complexities of working with such molecules Rozze & Fray (2009).

Interaction Studies

  • Studies on the interactions of related compounds, such as the work by Raphael, Bahadur, and Ebenso (2015), provide insights into the effects of temperature and concentration on methyl acetate's interactions with aqueous solutions of quinoxaline derivatives, revealing the nuanced behavior of these substances in various conditions Raphael, Bahadur, & Ebenso (2015).

Organometallic Chemistry

  • The synthesis and investigation of organotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, as discussed by Li et al. (2010), exemplify the application of similar compounds in developing materials with potential catalytic and biological activities Li et al. (2010).

Properties

IUPAC Name

N-[4-[2-(2,2-dimethylpropanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-15-8-6-7-9-18(15)20-14-19(23-25(20)21(26)22(2,3)4)16-10-12-17(13-11-16)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFCTAGBTDKUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)(C)C)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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